An In-depth Technical Guide to DBCO-PEG5-DBCO: A Homobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to DBCO-PEG5-DBCO: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-PEG5-DBCO is a high-purity, homobifunctional crosslinker that leverages the power of copper-free click chemistry for the covalent conjugation of biomolecules. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. Featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, this linker is an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), bispecific antibodies, and other complex bioconjugates. The PEG5 spacer enhances aqueous solubility, reduces aggregation, and provides optimal spatial separation between conjugated molecules, thereby preserving their biological activity. This document serves as a technical resource for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual workflows to facilitate the effective use of DBCO-PEG5-DBCO in their research.
Introduction to DBCO-PEG5-DBCO
DBCO-PEG5-DBCO is a chemical linker designed for the straightforward and efficient crosslinking of two azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without interfering with biological functional groups.[1][2] This biocompatibility makes it ideal for use in complex biological systems, including live cells.[3]
The structure of DBCO-PEG5-DBCO consists of two terminal DBCO groups, which are highly reactive towards azides due to their ring strain.[4] These are connected by a flexible, hydrophilic PEG5 spacer. The key advantages of this linker include:
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Excellent Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[5][6]
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High Chemoselectivity: The DBCO groups react specifically with azides, preventing unwanted side reactions with other functional groups commonly found in biomolecules, such as amines and hydroxyls.[5][7]
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Enhanced Solubility: The hydrophilic PEG5 spacer improves the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2][5]
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Reduced Steric Hindrance and Aggregation: The PEG5 spacer provides a flexible and sufficiently long bridge between conjugated molecules, minimizing steric hindrance and reducing the propensity for aggregation.[5][8]
Physicochemical Properties and Data Presentation
A clear understanding of the physicochemical properties of DBCO-PEG5-DBCO is crucial for its effective application. The following tables summarize key quantitative data for DBCO-PEG5-DBCO and provide a comparison with other DBCO-PEGn-DBCO linkers.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₀H₅₄N₄O₉ | [9] |
| Molecular Weight | 854.99 g/mol | [9] |
| CAS Number | 2363130-04-3 | [9] |
| Purity | >95% | [10] |
| Physical Form | Off-white solid | [5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [5][10] |
| Storage Conditions | -20°C, protected from light and moisture | [10] |
Table 1: Physicochemical Properties of DBCO-PEG5-DBCO
| Linker | PEG Units (n) | Relative Solubility | Relative Steric Hindrance | Potential Impact on Reaction Kinetics |
| DBCO-PEG2-DBCO | 2 | Lower | Higher | May be slightly faster in some cases due to smaller hydrodynamic volume. |
| DBCO-PEG4-DBCO | 4 | Moderate | Moderate | A balance of solubility and reactivity.[7] |
| DBCO-PEG5-DBCO | 5 | High | Lower | Good balance, with the longer spacer potentially aiding accessibility.[5] |
| DBCO-PEG8-DBCO | 8 | Higher | Lower | Increased solubility may be beneficial for highly hydrophobic molecules. |
Table 2: Comparative Properties of DBCO-PEGn-DBCO Linkers
Experimental Protocols
The following protocols provide detailed methodologies for the use of DBCO-PEG5-DBCO in bioconjugation applications.
General Protocol for Crosslinking Two Azide-Containing Proteins
This protocol describes a two-step approach to crosslink two different azide-containing proteins (Protein A-N₃ and Protein B-N₃) using DBCO-PEG5-DBCO.
Materials:
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DBCO-PEG5-DBCO
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Protein A-N₃ and Protein B-N₃
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Spin Desalting Columns
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of DBCO-PEG5-DBCO to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-PEG5-DBCO in anhydrous DMSO.
-
-
Step 1: Reaction of DBCO-PEG5-DBCO with Protein A-N₃:
-
Dissolve Protein A-N₃ in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the DBCO-PEG5-DBCO stock solution to the Protein A-N₃ solution at a 5- to 10-fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the DBCO-PEG5-Protein A Intermediate:
-
Remove the excess, unreacted DBCO-PEG5-DBCO using a spin desalting column equilibrated with the reaction buffer.
-
-
Step 2: Reaction of the Intermediate with Protein B-N₃:
-
Add Protein B-N₃ to the purified DBCO-PEG5-Protein A solution. A 1.5- to 5-fold molar excess of Protein B-N₃ is recommended.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Final Purification:
-
Purify the final Protein A-PEG5-Protein B conjugate using an SEC system to separate the desired conjugate from unreacted proteins and byproducts.
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Synthesis of a Bispecific Fab-PEG-Fab (FpF) Molecule
This protocol is adapted from a study on the synthesis of bispecific FpF molecules and outlines a strategy for creating a bispecific antibody mimetic using DBCO-PEG5-DBCO.[11]
Materials:
-
Fab A with a free thiol group (Fab A-SH)
-
Fab B with a free thiol group (Fab B-SH)
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Azido-PEG-Maleimide linker
-
DBCO-PEG5-DBCO
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
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Reducing agent (e.g., TCEP)
-
Purification systems (e.g., Ion-Exchange Chromatography, Size-Exclusion Chromatography)
Procedure:
-
Preparation of Azide-Functionalized Fab A (Fab A-N₃):
-
Reduce the hinge disulfide of Fab A using a suitable reducing agent to expose the free thiol groups.
-
React the reduced Fab A-SH with an Azido-PEG-Maleimide linker to produce Fab A-N₃.
-
Purify the Fab A-N₃ conjugate.
-
-
Sequential Reaction with DBCO-PEG5-DBCO:
-
Step 1: React the purified Fab A-N₃ with a molar excess of DBCO-PEG5-DBCO in the reaction buffer. Incubate at room temperature for 4-12 hours.
-
Step 2: Purify the intermediate product (Fab A-N₃-PEG5-DBCO) to remove excess DBCO-PEG5-DBCO. This can be achieved using ion-exchange chromatography.
-
Step 3: Prepare azide-functionalized Fab B (Fab B-N₃) following the same procedure as for Fab A.
-
Step 4: React the purified Fab A-N₃-PEG5-DBCO intermediate with Fab B-N₃. Incubate at room temperature for 12-24 hours.
-
-
Purification of the Bispecific FpF:
-
Purify the final bispecific FpF molecule (Fab A-PEG5-Fab B) using size-exclusion chromatography to separate the desired product from unreacted components and homodimers.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving DBCO-PEG5-DBCO.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the synthesis of a bispecific FpF molecule.
Conclusion
DBCO-PEG5-DBCO is a versatile and powerful homobifunctional linker that facilitates the creation of complex bioconjugates through copper-free click chemistry. Its well-defined structure, incorporating a hydrophilic PEG5 spacer, offers significant advantages in terms of biocompatibility, solubility, and reduced steric hindrance. This technical guide has provided a comprehensive overview of its properties, along with detailed experimental protocols and visual workflows to aid researchers in its application. The ability to efficiently and specifically crosslink azide-containing molecules makes DBCO-PEG5-DBCO an indispensable tool for advancing the fields of drug delivery, diagnostics, and fundamental biological research.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. DBCO-PEG5-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. ukicrs.org [ukicrs.org]
- 10. DBCO-PEG5-DBCO, 2363130-04-3 | BroadPharm [broadpharm.com]
- 11. Bispecific FpFs: a versatile tool for preclinical antibody development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00130C [pubs.rsc.org]
